Cas no 1214091-36-7 (N-Cyclopentyl DL-Z-Phenylalaninamide)

N-Cyclopentyl DL-Z-Phenylalaninamide 化学的及び物理的性質
名前と識別子
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- N-Cyclopentyl DL-Z-Phenylalaninamide
- BENZYL N-[1-(CYCLOPENTYLCARBAMOYL)-2-PHENYLETHYL]CARBAMATE
- benzyl N-[1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
-
- インチ: 1S/C22H26N2O3/c25-21(23-19-13-7-8-14-19)20(15-17-9-3-1-4-10-17)24-22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,23,25)(H,24,26)
- InChIKey: UPAUTEODCBEWJZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)NC1CCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 464
- トポロジー分子極性表面積: 67.4
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 615.6±55.0 °C at 760 mmHg
- フラッシュポイント: 326.1±31.5 °C
- じょうきあつ: 0.0±1.8 mmHg at 25°C
N-Cyclopentyl DL-Z-Phenylalaninamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclopentyl DL-Z-Phenylalaninamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C986455-1g |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 1g |
$98.00 | 2023-05-18 | ||
TRC | C986455-250mg |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | C986455-100mg |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 100mg |
$64.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761873-25g |
Benzyl (1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)carbamate |
1214091-36-7 | 98% | 25g |
¥6046.00 | 2024-08-09 | |
A2B Chem LLC | AE62655-5g |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 97% | 5g |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AE62655-25g |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 97% | 25g |
$532.00 | 2024-04-20 | |
1PlusChem | 1P009XLR-5g |
N-Cyclopentyl DL-Z-PhenylalaninaMide |
1214091-36-7 | 97% | 5g |
$217.00 | 2025-02-25 | |
TRC | C986455-500mg |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 500mg |
$87.00 | 2023-05-18 | ||
A2B Chem LLC | AE62655-1g |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 97% | 1g |
$75.00 | 2024-04-20 | |
Crysdot LLC | CD12173149-25g |
N-Cyclopentyl DL-Z-Phenylalaninamide |
1214091-36-7 | 95+% | 25g |
$452 | 2024-07-23 |
N-Cyclopentyl DL-Z-Phenylalaninamide 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
N-Cyclopentyl DL-Z-Phenylalaninamideに関する追加情報
N-Cyclopentyl DL-Z-Phenylalaninamide (CAS No. 1214091-36-7): A Comprehensive Overview
N-Cyclopentyl DL-Z-Phenylalaninamide (CAS No. 1214091-36-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by its unique structural features and potential biological activities. The cyclopentyl group and the DL-Z configuration contribute to its distinct properties, making it a valuable candidate for various research applications.
The chemical structure of N-Cyclopentyl DL-Z-Phenylalaninamide consists of a phenylalanine backbone with a cyclopentyl amide group attached to the carboxylic acid moiety. The DL-Z configuration indicates that the compound exists as a mixture of D and L enantiomers, with the Z configuration at the double bond. This structural complexity provides a foundation for its diverse biological interactions and potential therapeutic applications.
Recent studies have explored the pharmacological properties of N-Cyclopentyl DL-Z-Phenylalaninamide. One notable area of research is its potential as an analgesic agent. Studies have shown that this compound can modulate pain pathways by interacting with specific receptors in the central nervous system. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-Cyclopentyl DL-Z-Phenylalaninamide exhibits potent analgesic effects in animal models, suggesting its potential for developing new pain management therapies.
In addition to its analgesic properties, N-Cyclopentyl DL-Z-Phenylalaninamide has been investigated for its anti-inflammatory effects. Inflammatory diseases, such as arthritis and inflammatory bowel disease, are major health concerns worldwide. Research has indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. A study published in the Journal of Inflammation Research highlighted the anti-inflammatory potential of N-Cyclopentyl DL-Z-Phenylalaninamide, making it a promising candidate for further development in this area.
The neuroprotective properties of N-Cyclopentyl DL-Z-Phenylalaninamide have also been explored. Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and cognitive decline. Preclinical studies have shown that this compound can protect neurons from oxidative stress and promote neurogenesis. A study published in the Journal of Neurochemistry demonstrated that N-Cyclopentyl DL-Z-Phenylalaninamide can enhance neuronal survival and improve cognitive function in animal models of neurodegeneration.
Beyond its therapeutic applications, N-Cyclopentyl DL-Z-Phenylalaninamide has been used as a tool compound in chemical biology research. Its unique structure allows researchers to probe specific biological pathways and mechanisms. For example, it has been used to study the role of specific receptors in pain signaling and inflammation. The ability to manipulate these pathways using well-characterized compounds like N-Cyclopentyl DL-Z-Phenylalaninamide is crucial for advancing our understanding of complex biological processes.
The synthesis of N-Cyclopentyl DL-Z-Phenylalaninamide involves several steps, including the preparation of the phenylalanine derivative and the subsequent coupling with the cyclopentyl amine. The synthetic route is well-documented in the literature, providing a robust method for producing this compound on both small and large scales. The purity and quality of the synthesized product are critical for ensuring consistent results in both research and clinical settings.
In conclusion, N-Cyclopentyl DL-Z-Phenylalaninamide (CAS No. 1214091-36-7) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmacology. Its unique structural features, coupled with its diverse biological activities, make it an important molecule for further investigation. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in advancing our understanding of human health and disease.
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